

Application Note and Protocol: Analyzing the Stability of Antibody-Drug Conjugates in Serum

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Compound of Interest

DBCO-HS-PEG2-VA-PABCSG3199

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Introduction

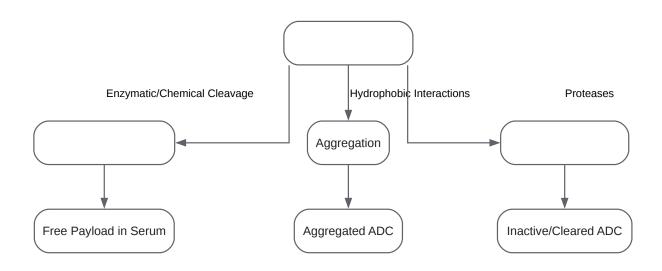
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1] The stability of an ADC in circulation is a critical quality attribute (CQA) that directly impacts its efficacy and safety.[1][2] Instability can lead to premature release of the payload, resulting in off-target toxicity and reduced therapeutic index. Conversely, aggregation can affect the ADC's pharmacokinetics and immunogenicity.[3][4] This document provides detailed protocols for analyzing the stability of an ADC in serum, focusing on three key parameters: Drug-to-Antibody Ratio (DAR), payload release, and aggregation.

Key ADC Instability Pathways in Serum

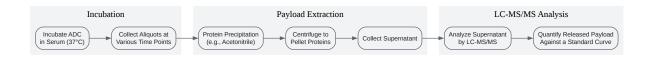
The complex environment of serum presents multiple challenges to ADC stability.

Understanding the potential degradation pathways is crucial for designing stable and effective ADCs.











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References

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